N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-3-methylbenzamide
Description
This compound is a synthetic small molecule characterized by a benzenesulfonyl group attached to an ethyl backbone, which is further substituted with a 4-butanoylpiperazine moiety and a 3-methylbenzamide group. The molecular formula is C27H27N3O5S (molecular weight: ~505.59 g/mol) . The benzenesulfonyl group enhances metabolic stability, while the butanoylpiperazine moiety may influence receptor binding affinity and solubility.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5S/c1-3-8-21(28)26-13-15-27(16-14-26)24(30)23(33(31,32)20-11-5-4-6-12-20)25-22(29)19-10-7-9-18(2)17-19/h4-7,9-12,17,23H,3,8,13-16H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZVNUIPRUZSQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=CC(=C2)C)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-3-methylbenzamide, also known by its CAS number 1025032-87-4, is a compound belonging to the acylsulfonanilide class. This compound features a complex structure that includes a piperazine ring, which is often associated with various biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 475.54 g/mol. Its structure can be described as follows:
- Functional Groups : The compound contains a benzenesulfonyl group, a piperazine moiety, and an amide bond, which are crucial for its biological interactions.
- Physical Properties : Specific physical properties such as solubility and melting point remain largely undocumented in the literature.
While specific research on the biological activity of this compound is limited, insights can be drawn from its structural characteristics:
- Ion Channel Interaction : The presence of the piperazine ring suggests potential interactions with ion channels or G-protein coupled receptors (GPCRs), common targets in pharmacology.
- Enzyme Inhibition : The sulfonamide group may facilitate interactions with various enzymes, potentially acting as an inhibitor in certain biochemical pathways.
Case Studies and Research Findings
Currently, there is a scarcity of published studies directly investigating the biological effects of this compound. However, related compounds within the acylsulfonanilide class have demonstrated various pharmacological activities:
- Anticancer Activity : Some acylsulfonanilides have been shown to inhibit tumor growth by interfering with cell signaling pathways.
- Antimicrobial Properties : Similar structures have exhibited antibacterial and antifungal activities, suggesting that this compound might possess comparable effects.
- Neuropharmacological Effects : Compounds containing piperazine are frequently studied for their neuroactive properties, indicating potential applications in treating neurological disorders.
Comparative Analysis with Related Compounds
A comparison table of similar compounds can provide further insights into the potential biological activity of this compound.
| Compound Name | CAS Number | Biological Activity | Key Features |
|---|---|---|---|
| Compound A | 1025032-87-4 | Potential GPCR interaction | Contains piperazine and sulfonamide groups |
| Compound B | 1042917-53-2 | Anticancer properties | Acylsulfonanilide structure |
| Compound C | 19249-03-7 | Antimicrobial activity | Similar functional groups |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Groups
The compound is compared to structurally related molecules (Table 1), focusing on substituents, backbone modifications, and pharmacological implications.
Table 1: Structural Comparison of Key Analogs
Key Observations:
Core Flexibility: The target compound and BA90686 share an ethyl-benzenesulfonyl-piperazine backbone, but differ in acyl substituents (butanoyl vs. 3-methylbenzoyl). This difference may alter lipophilicity and binding interactions.
Pharmacophore Variations :
- MEN10930 incorporates an indole carboxamide and naphthalenylmethyl group, suggesting divergent biological targets (e.g., neuropeptide receptors) compared to the sulfonyl-piperazine derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
